Maritoclax

説明

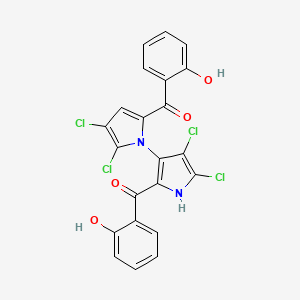

Structure

3D Structure

特性

IUPAC Name |

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPJBTMRYKRTFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Maritoclax

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maritoclax (Marinopyrrole A) is a novel, marine-derived small molecule that has emerged as a potent and selective antagonist of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Elevated Mcl-1 expression is a key resistance mechanism to various cancer therapies, including other B-cell lymphoma 2 (Bcl-2) family inhibitors. This compound distinguishes itself through a unique dual mechanism of action: it not only directly binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins, but also triggers the proteasomal degradation of Mcl-1. This comprehensive guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Selective Mcl-1 Inhibition and Degradation

This compound exerts its pro-apoptotic effects primarily through the direct targeting of Mcl-1, a critical survival protein for many cancer cells. Its mechanism can be dissected into two key, interconnected events:

-

Direct Binding and Disruption of Protein-Protein Interactions: this compound physically interacts with Mcl-1, competitively inhibiting the binding of pro-apoptotic "BH3-only" proteins, such as Bim, to the BH3-binding groove of Mcl-1.[1][2][3] This disruption liberates pro-apoptotic molecules, allowing them to activate the downstream effectors of apoptosis, Bax and Bak.

-

Induction of Proteasomal Degradation: A distinguishing feature of this compound is its ability to induce the degradation of Mcl-1 via the ubiquitin-proteasome system.[1][2][4][5][6] This action is independent of Mcl-1 phosphorylation or increased expression of Noxa, another pro-apoptotic protein known to promote Mcl-1 turnover.[1] By actively reducing the cellular levels of Mcl-1, this compound ensures a sustained pro-apoptotic signal.

This dual mechanism makes this compound particularly effective in Mcl-1-dependent tumors and provides a strategy to overcome resistance to other Bcl-2 inhibitors, such as ABT-737 (Navitoclax), which do not effectively target Mcl-1.[1][2][3][4][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with the Bcl-2/Bcl-xL inhibitor ABT-737 across various cancer cell lines.

Table 1: Single-Agent Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| Mcl-1-IRES-BimEL K562 | Chronic Myeloid Leukemia | 1.6 | [1] |

| Bcl-2-IRES-BimEL K562 | Chronic Myeloid Leukemia | 65.1 | [1] |

| Melanoma Cells (various) | Melanoma | 2.2 - 5.0 | [7][8] |

| NSCLC Cell Lines (various) | Non-Small Cell Lung Cancer | 1.1 - 9.2 | [2] |

| HCT-116 | Colon Cancer | ~9 | [2] |

| HeLa | Cervical Cancer | 20 | [4] |

| HL60/VCR (multidrug-resistant) | Acute Myeloid Leukemia | 1.8 | [5] |

Table 2: Synergistic Activity of this compound with ABT-737

| Cell Line | Cancer Type | This compound Concentration (µM) | ABT-737 EC50 (Single Agent) (µM) | ABT-737 EC50 (with this compound) (µM) | Fold Enhancement | Reference |

| K562 | Chronic Myeloid Leukemia | 2 | 14.4 | ~0.24 | ~60 | [1][9] |

| Raji | Burkitt's Lymphoma | 2.5 | >100 | ~0.05 | ~2000 | [1][9] |

| UACC903 | Melanoma | 0.5 - 1.0 | >10 | 1.3 | >7.7 | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and pathways affected by this compound.

Caption: this compound binds to Mcl-1, leading to its degradation and preventing its inhibition of Bim.

Caption: this compound and ABT-737 synergistically induce apoptosis by inhibiting distinct anti-apoptotic proteins.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

a) Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.

-

Assay Procedure: After the incubation period, the plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well. The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. IC50 values are calculated using non-linear regression analysis.

b) Caspase-3/7 Activation Assay

-

Protocol: Following a similar cell seeding and treatment protocol as the viability assay, Caspase-Glo® 3/7 Reagent is added to the wells.

-

Data Acquisition and Analysis: Luminescence is measured, which is proportional to caspase-3/7 activity. An increase in luminescence indicates apoptosis induction.

Mcl-1 Binding and Protein Interaction Assays

Objective: To confirm the direct binding of this compound to Mcl-1 and its disruption of Mcl-1/Bim interaction.

a) Co-Immunoprecipitation

-

Cell Lysis: Mcl-1-dependent cells are treated with this compound or DMSO for a specified time (e.g., 4-12 hours). Cells are then lysed in a non-denaturing lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 10 mM HEPES, pH 7.4) supplemented with protease inhibitors.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. An anti-Mcl-1 antibody is then added to the lysates and incubated overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Mcl-1 and Bim to assess the co-precipitation of Bim with Mcl-1. A decrease in the Bim signal in the this compound-treated sample indicates disruption of the Mcl-1/Bim complex.

Mcl-1 Degradation Assays

Objective: To demonstrate that this compound induces the proteasomal degradation of Mcl-1.

a) Western Blot Analysis for Mcl-1 Levels

-

Protocol: Cancer cells are treated with various concentrations of this compound for different time points. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE and immunoblotted with an anti-Mcl-1 antibody.

-

Analysis: A dose- and time-dependent decrease in the Mcl-1 protein band indicates Mcl-1 downregulation.

b) Proteasome Inhibition Assay

-

Protocol: Cells are pre-treated with a proteasome inhibitor (e.g., MG132 at 5-10 µM) for 1-2 hours, followed by co-treatment with this compound.

-

Analysis: Western blotting for Mcl-1 is performed. If this compound-induced Mcl-1 downregulation is rescued (i.e., Mcl-1 levels remain high) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Caption: Workflow for determining if this compound-induced Mcl-1 degradation is proteasome-dependent.

Conclusion

This compound represents a promising therapeutic agent with a well-defined and unique mechanism of action against Mcl-1. Its ability to both directly inhibit and induce the degradation of this key anti-apoptotic protein provides a robust strategy for killing cancer cells and overcoming therapeutic resistance. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and other Mcl-1-targeting compounds.

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteasomal Degradation of Mcl-1 by this compound Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells | PLOS One [journals.plos.org]

- 8. Proteasomal degradation of Mcl-1 by this compound induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of Marinopyrrole A (Maritoclax): A Technical Guide

An In-depth Analysis of a Novel Mcl-1 Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

Marinopyrrole A, also known as Maritoclax, is a novel, marine-derived natural product that has emerged as a promising therapeutic agent in oncology. Isolated from a marine actinomycete of the genus Streptomyces, this unique bispyrrole alkaloid has been identified as a selective and potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Elevated Mcl-1 levels are a known mechanism of resistance to conventional chemotherapy and other B-cell lymphoma 2 (Bcl-2) family inhibitors. This compound overcomes this resistance by directly binding to Mcl-1, disrupting its interaction with pro-apoptotic partners like Bim, and uniquely inducing its proteasomal degradation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Marinopyrrole A, presenting key quantitative data, detailed experimental methodologies, and visual representations of its cellular activity.

Introduction

The intrinsic apoptotic pathway is a critical cellular process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The Bcl-2 family of proteins are central regulators of this pathway, comprising both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins, rendering cancer cells resistant to apoptosis-inducing therapies.[1][2]

Mcl-1 is a particularly important anti-apoptotic protein implicated in the survival and resistance of a wide range of hematological and solid tumors.[3] Its overexpression is a common mechanism of resistance to Bcl-2/Bcl-xL-targeted therapies, such as ABT-737 and its oral analog navitoclax.[1][4] This has spurred the search for Mcl-1-selective inhibitors.

Marinopyrrole A (this compound) was discovered as a natural product with potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). Subsequent investigations revealed its potent anticancer properties, identifying it as a selective inhibitor of Mcl-1.[1][2][5] This guide delves into the technical details of its discovery and preclinical development.

Discovery and Chemical Structure

Marinopyrrole A was first isolated from the cultivation of a marine-derived Streptomyces sp. (strain CNQ-418), collected from the sea floor.[6][7] Structurally, it is a halogenated bispyrrole with a unique 1,3'-bipyrrole core.[6][7] Several total syntheses of Marinopyrrole A and its analogs have been reported, enabling further biological evaluation and structure-activity relationship (SAR) studies.[8][9][10][11]

Mechanism of Action: A Dual-Pronged Attack on Mcl-1

This compound employs a distinct two-pronged mechanism to neutralize Mcl-1, setting it apart from many other Bcl-2 family inhibitors.

Direct Binding and Disruption of Protein-Protein Interactions

This compound directly binds to the BH3-binding groove of Mcl-1, but not to other anti-apoptotic proteins like Bcl-xL.[1][2] This binding competitively inhibits the interaction between Mcl-1 and the pro-apoptotic BH3-only protein Bim.[1][2] The disruption of the Mcl-1/Bim complex liberates Bim, allowing it to activate the downstream effectors of apoptosis, Bax and Bak.

Induction of Proteasomal Degradation

A key and distinguishing feature of this compound is its ability to induce the degradation of Mcl-1 via the proteasome pathway.[1][2][3] This targeted degradation depletes the cellular levels of Mcl-1, further tipping the balance towards apoptosis. This mechanism is particularly significant as it can overcome resistance mediated by high Mcl-1 expression levels.

Quantitative Biological Data

The following tables summarize the key quantitative data for Marinopyrrole A (this compound) from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Marinopyrrole A (this compound) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | >10 (synergizes with ABT-737) | [1] |

| Raji | Burkitt's Lymphoma | >100 (synergizes with ABT-737) | [1] |

| HCT-116 | Colon Cancer | ~9 | [6] |

| A549 | Non-Small Cell Lung Cancer | 1.1 - 9.2 | [6] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | 1.1 - 9.2 | [6] |

| Melanoma Cell Lines | Melanoma | 2.2 - 5.0 | [3] |

Table 2: In Vivo Efficacy of Marinopyrrole A (this compound)

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| Xenograft Mice | Non-Small Cell Lung Cancer | Data not specified | Significant inhibition | [6] |

| Xenograft Mice | Melanoma | Data not specified | Enhanced efficacy with ABT-737 | [3] |

Note: Specific quantitative in vivo efficacy data such as percentage of tumor growth inhibition and detailed dosing schedules are not consistently reported in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Marinopyrrole A (this compound). Disclaimer: These are generalized protocols based on published literature and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Marinopyrrole A (this compound) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction

This protocol is used to assess the effect of this compound on the interaction between Mcl-1 and Bim.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., 1% CHAPS buffer) with protease and phosphatase inhibitors

-

Anti-Mcl-1 antibody

-

Control IgG antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-Bim and anti-Mcl-1 antibodies.

Western Blotting for Mcl-1 Degradation

This protocol is used to determine the levels of Mcl-1 protein following treatment with this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control for various time points

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Mcl-1, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Mcl-1 and a loading control) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of Mcl-1.

Conclusion and Future Directions

Marinopyrrole A (this compound) represents a significant advancement in the development of Mcl-1 targeted therapies. Its unique dual mechanism of action, involving both direct inhibition and induced degradation of Mcl-1, offers a promising strategy to overcome resistance in a variety of cancers. The preclinical data gathered to date strongly supports its continued development.

Future research should focus on:

-

Conducting comprehensive in vivo efficacy studies with detailed pharmacokinetic and pharmacodynamic analyses to establish optimal dosing strategies.

-

Investigating the potential of this compound in combination with other anticancer agents to achieve synergistic effects and overcome diverse resistance mechanisms.

-

Exploring the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

The journey of Marinopyrrole A from a marine natural product to a potential clinical candidate underscores the importance of natural product discovery in modern drug development. Further investigation into this fascinating molecule holds the promise of delivering a new and effective weapon in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. "Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 3. Expanded Gram-Negative Activity of Marinopyrrole A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient targeting of BIM-dependent adaptive MCL1 preservation enhances tumor response to molecular therapeutics in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Marinopyrroles, Antibiotics of an Unprecedented Structure Class from a Marine Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchwithrowan.com [researchwithrowan.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Maritoclax: A Technical Guide to a Selective Mcl-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism of resistance to apoptosis in various human cancers, making it a prime target for therapeutic intervention. Maritoclax (also known as Marinopyrrole A), a natural product derived from marine-derived Streptomyces, has emerged as a selective antagonist of Mcl-1.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Selective Degradation of Mcl-1

This compound exhibits a unique mechanism of action that distinguishes it from many other Bcl-2 family inhibitors. Instead of solely acting as a BH3 mimetic to competitively inhibit the interaction of Mcl-1 with pro-apoptotic proteins, this compound directly binds to Mcl-1 and induces its rapid degradation via the ubiquitin-proteasome system.[1][3] This leads to the liberation of pro-apoptotic proteins, such as Bim, ultimately triggering the intrinsic apoptotic cascade.[1][4]

Notably, this compound demonstrates high selectivity for Mcl-1, with little to no binding affinity for other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[1][5] This selectivity is crucial for minimizing off-target effects and potential toxicities.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes | Reference(s) |

| K562 (Mcl-1 dependent) | Chronic Myeloid Leukemia | 1.6 | This compound selectively kills Mcl-1-dependent cells. | [1] |

| K562 (Bcl-2 dependent) | Chronic Myeloid Leukemia | 65.1 | Demonstrates high selectivity for Mcl-1 over Bcl-2. | [1] |

| K562 (Bcl-xL dependent) | Chronic Myeloid Leukemia | 70.0 | Demonstrates high selectivity for Mcl-1 over Bcl-xL. | [1] |

| HL60/VCR (multidrug-resistant) | Acute Myeloid Leukemia | 1.8 | Effective in multidrug-resistant cells. | [3] |

| U937 | Histiocytic Lymphoma | - | This compound administration at 20 mg/kg/d caused significant tumor shrinkage. | [2][6] |

| Raji | Burkitt's Lymphoma | >100 (ABT-737 alone) | This compound sensitizes Raji cells to ABT-737. | [1] |

| HCT-116 | Colon Cancer | ~9 | - | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~2 | - | [7] |

| Various NSCLC cell lines | Non-Small Cell Lung Cancer | 1.1 - 9.2 | Sensitivity was independent of driver mutations. | [7] |

| Melanoma cell lines | Melanoma | 2.2 - 5.0 | - | [7] |

Table 2: this compound Interaction with Mcl-1

| Parameter | Value | Method | Reference(s) |

| IC50 (Bim/Mcl-1 disruption) | 10.1 µM | Not specified | [5] |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Dosage and Administration | Outcome | Pharmacokinetic Parameter | Value | Reference(s) |

| Athymic nude mice with U937 xenografts | 20 mg/kg/d, intraperitoneally | Significant tumor shrinkage, 36% tumor remission rate | Cmax | - | [2][6] |

| Female BALB/c mice | Intraperitoneal injection | - | Tmax | - | [4] |

| AUC | - | [4] | |||

| Half-life | - | [4] |

Experimental Protocols

Mcl-1 Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to Mcl-1.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][8] A fluorescently labeled BH3 peptide that binds to Mcl-1 is used as a tracer. In a competition assay, the displacement of the tracer by an unlabeled ligand (this compound) results in a decrease in the FP signal.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with FP capabilities

Protocol:

-

Prepare a solution of recombinant Mcl-1 and the fluorescently labeled BH3 peptide in the assay buffer. The concentration of the tracer should be in the low nanomolar range and the Mcl-1 concentration should be sufficient to achieve a stable, high FP signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In the 384-well plate, add the Mcl-1/tracer solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

The data is then analyzed to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Mcl-1 Proteasomal Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the degradation of Mcl-1 protein.

Principle: Western blotting is used to detect and quantify the amount of a specific protein in a cell lysate. A decrease in the Mcl-1 protein band intensity after treatment with this compound indicates degradation.

Materials:

-

Cancer cell line of interest (e.g., a cell line with high Mcl-1 expression)

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Mcl-1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed the cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for different time points. Include a vehicle control and a positive control with a proteasome inhibitor (MG132) to confirm that the degradation is proteasome-dependent.

-

After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration in each lysate.

-

Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in Mcl-1 protein levels.

Mandatory Visualizations

Caption: Mcl-1 Signaling Pathway in Apoptosis Regulation.

Caption: this compound Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Conclusion

This compound represents a promising class of Mcl-1 inhibitors with a distinct mechanism of action involving the targeted degradation of Mcl-1. Its selectivity and efficacy in preclinical models, particularly in overcoming resistance to other Bcl-2 family inhibitors, underscore its therapeutic potential. Further investigation, including more detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cancer drug discovery and development.

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. bmglabtech.com [bmglabtech.com]

A Technical Guide to Maritoclax: Target Binding, Specificity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Maritoclax (Marinopyrrole A), a novel small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1). This compound has garnered significant interest in oncology research due to its unique mechanism of action that distinguishes it from traditional BH3 mimetics. This guide details its target binding profile, cellular specificity, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective Binding and Proteasomal Degradation

This compound is a selective antagonist of the anti-apoptotic protein Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Unlike many other Bcl-2 family inhibitors that act as BH3 mimetics to competitively disrupt protein-protein interactions, this compound employs a distinct and potent mechanism. It directly binds to Mcl-1 and subsequently induces its rapid degradation through the proteasome system.[1][3][4][5] This degradation releases pro-apoptotic proteins (like Bim) that were sequestered by Mcl-1, leading to the activation of the intrinsic apoptosis pathway.

The primary target selectivity of this compound is a crucial feature. Studies have demonstrated that it binds to Mcl-1 but not to other anti-apoptotic Bcl-2 family members such as Bcl-xL or Bcl-2.[1][2][3][5] This specificity is critical, as it allows for the targeted elimination of Mcl-1-dependent cancer cells and provides a strategy to overcome the resistance to other therapies, such as ABT-737, which are ineffective against cells with high Mcl-1 expression.[1][2][5] The potency of this compound is strongly correlated with the cellular expression levels of Mcl-1, making it particularly effective in hematologic malignancies, melanoma, and acute myeloid leukemia (AML) that rely on this protein for survival.[4][6][7]

dot digraph "Maritoclax_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Mcl1 [label="Mcl-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bim [label="Bim\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1_Bim [label="Mcl-1/Bim Complex\n(Apoptosis Blocked)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box]; Proteasome [label="Proteasome", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; Degradation [label="Mcl-1 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_Bak [label="Bax / Bak Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Mcl1 -> Mcl1_Bim [label="sequesters", dir=none]; Bim -> Mcl1_Bim [dir=none]; this compound -> Mcl1 [label="Binds to"]; Mcl1 -> Proteasome [label="Targeted to"]; Proteasome -> Degradation [label="Mediates"]; Degradation -> Bim [label="Releases"]; Bim -> Bax_Bak; Bax_Bak -> MOMP; MOMP -> CytoC; CytoC -> Caspase; Caspase -> Apoptosis; Mcl1_Bim -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; } caption: "Figure 1: this compound signaling pathway."

Quantitative Data: Potency and Selectivity

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency, particularly in cells with high Mcl-1 expression.

Table 1: this compound Potency in Mcl-1 Dependent vs. Other Cell Lines

| Cell Line | Cancer Type | Bcl-2 Family Dependency | This compound EC₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| HL60/VCR | Multidrug-Resistant Leukemia | Mcl-1 | 1.8 | [4][7] |

| HL60/ABTR | ABT-737-Resistant Leukemia | Mcl-1 | 1.7 | [7] |

| Kasumi-1/ABTR | ABT-737-Resistant AML | Mcl-1 | 1.8 | [7] |

| UACC903 | Melanoma | Mcl-1 | 2.2 - 5.0 | [6][8] |

| A375M | Melanoma | Bcl-2 | >5.0 | [6] |

| 1205Lu | Melanoma | Bcl-xL | >5.0 | [6] |

| C1498 | Mouse AML | Mcl-1 | 2.26 |[4][7] |

Table 2: this compound Efficacy in Primary Acute Myeloid Leukemia (AML) Samples

| AML Patient Sample | Mcl-1 Expression | This compound EC₅₀ (µM) | Reference |

|---|---|---|---|

| #555 | High | 7.2 | [4][7] |

| #477 | High | 8.8 | [4][7] |

| #559 | Low | >40 | [4][7] |

These data underscore the direct relationship between Mcl-1 protein levels and sensitivity to this compound.[4][7]

Experimental Protocols

The characterization of this compound's binding and specificity relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

This assay is used to confirm that this compound directly inhibits the Mcl-1/Bim interaction without affecting the Bcl-xL/Bim interaction.

-

Plate Coating: 96-well plates are coated with a synthetic Bim-BH3 peptide and incubated overnight.

-

Blocking: Plates are washed, and non-specific binding sites are blocked using a blocking buffer (e.g., SuperBlock in PBS) for 1 hour.

-

Competitive Binding:

-

This compound is prepared at various concentrations.

-

The compound is pre-incubated with GST-tagged Mcl-1 or GST-tagged Bcl-xL protein for 1 hour.

-

This mixture is added to the Bim-coated wells and incubated to allow binding between the Bcl-2 family protein and the immobilized Bim peptide.

-

-

Detection:

-

Plates are washed to remove unbound proteins.

-

A primary antibody against the GST tag is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A substrate solution (e.g., TMB) is added, and the colorimetric change is measured using a plate reader.

-

-

Analysis: A decrease in signal in the presence of this compound indicates inhibition of the Mcl-1/Bim interaction. No significant change in signal for Bcl-xL confirms specificity.

dot digraph "ELISA_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; coat [label="Coat 96-well plate\nwith Bim-BH3 peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Wash and Block plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preincubate [label="Pre-incubate Mcl-1 or Bcl-xL\nwith varying [this compound]", fillcolor="#FBBC05", fontcolor="#202124"]; add_to_plate [label="Add mixture to plate\nand incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash to remove\nunbound protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Add Primary Ab (anti-GST)\nthen HRP-Secondary Ab", fillcolor="#34A853", fontcolor="#FFFFFF"]; develop [label="Add TMB Substrate\nand measure absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Analyze Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> coat; coat -> block; block -> preincubate; preincubate -> add_to_plate; add_to_plate -> wash1; wash1 -> detect; detect -> develop; develop -> end; } caption: "Figure 2: ELISA workflow for specificity."

This technique is essential to visualize the dose- and time-dependent decrease in Mcl-1 protein levels following this compound treatment and to confirm the role of the proteasome.

-

Cell Culture and Treatment: Cancer cells (e.g., K562, U937, UACC903) are seeded and treated with varying concentrations of this compound for specified time periods (e.g., 0-24 hours). For proteasome inhibition experiments, cells are co-treated with this compound and a proteasome inhibitor like MG132.[1][6]

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for Mcl-1, Bcl-xL, Bim, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the Mcl-1 band intensity, which is reversed by MG132, confirms proteasome-mediated degradation.[1]

dot digraph "Western_Blot_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes treat [label="Treat cells with this compound\n(± Proteasome Inhibitor MG132)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="Harvest and Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Protein (BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE and\nPVDF Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immunoblot [label="Immunoblot with Primary Abs\n(anti-Mcl-1, anti-GAPDH, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Incubate with Secondary Ab\nand ECL Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Mcl-1 Protein Levels", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges treat -> lyse; lyse -> quantify; quantify -> sds_page; sds_page -> immunoblot; immunoblot -> detect; detect -> analyze; } caption: "Figure 3: Mcl-1 degradation workflow."

This assay measures the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells. It is used to determine EC₅₀ values.

-

Cell Seeding: Cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight if applicable.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a set period (e.g., 24 or 48 hours).

-

Assay Protocol:

-

The plate and reagents are equilibrated to room temperature.

-

CellTiter-Glo® Reagent is added to each well in an amount equal to the culture medium volume.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

-

Analysis: The data are normalized to vehicle-treated controls, and EC₅₀ values are calculated using non-linear regression analysis.

This assay determines if this compound induces apoptosis via the mitochondrial pathway by measuring the translocation of cytochrome c from the mitochondria to the cytosol.

-

Mitochondria Isolation:

-

Cells are treated with this compound or a vehicle control.

-

Cells are harvested, washed, and resuspended in a hypotonic buffer to swell the cells.

-

Cells are homogenized using a Dounce homogenizer to disrupt the plasma membrane while leaving mitochondria intact.

-

The homogenate is centrifuged at low speed to pellet nuclei and unbroken cells.

-

The supernatant is then centrifuged at high speed (e.g., 13,000 x g) to pellet the mitochondria.

-

-

Western Blot Analysis: The resulting supernatant (cytosolic fraction) and the resuspended pellet (mitochondrial fraction) are analyzed by Western blotting.[1]

-

Detection: Blots are probed with antibodies against cytochrome c. A control antibody for a mitochondrial marker (e.g., Bak or COX IV) is used to confirm the purity of the fractions. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.[1]

Conclusion

This compound represents a novel class of Mcl-1 inhibitors characterized by its selective binding and unique mechanism of inducing proteasomal degradation of its target.[1][2][4] This dual action—inhibiting Mcl-1 function and promoting its destruction—makes it a potent agent against Mcl-1-dependent cancers. Its specificity for Mcl-1 over other Bcl-2 family members provides a clear therapeutic window and a rational basis for its use in overcoming resistance to other anticancer drugs like ABT-737.[1][6] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other compounds targeting Mcl-1 for cancer therapy.

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 3. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteasomal Degradation of Mcl-1 by this compound Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Maritoclax-Induced Proteasomal Degradation of Mcl-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to various therapeutic agents. Its rapid turnover is tightly regulated by the ubiquitin-proteasome system. Maritoclax (Marinopyrrole A), a novel small molecule inhibitor, has emerged as a promising therapeutic agent that selectively targets Mcl-1 for proteasomal degradation, thereby inducing apoptosis in Mcl-1-dependent cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the induced proteasomal degradation of Mcl-1. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: Mcl-1 as a Therapeutic Target

The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). An imbalance in the levels of these proteins can lead to uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer.

Mcl-1 is frequently overexpressed in a wide range of human cancers and is associated with poor prognosis and resistance to conventional chemotherapies and targeted agents, including the Bcl-2/Bcl-xL inhibitor ABT-737 and its oral analog, navitoclax (ABT-263).[1][2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life and its protein levels are primarily regulated through proteasomal degradation. This makes the Mcl-1 degradation pathway an attractive target for therapeutic intervention.

This compound, a natural product derived from marine bacteria, has been identified as a selective Mcl-1 inhibitor.[1][3] It exhibits a unique mechanism of action by directly binding to Mcl-1 and inducing its degradation through the proteasome, leading to apoptosis in Mcl-1-dependent cancer cells.[1][4]

Mechanism of Action: this compound-Induced Mcl-1 Degradation

This compound exerts its pro-apoptotic effects by directly engaging Mcl-1 and triggering a cascade of events that culminates in its proteasomal degradation.

Direct Binding and Disruption of Protein-Protein Interactions

This compound directly binds to the hydrophobic groove of Mcl-1, a site that is crucial for its anti-apoptotic function of sequestering pro-apoptotic BH3-only proteins like Bim.[1][2] This binding event disrupts the Mcl-1/Bim complex, leading to the release of Bim.[1] The dissociation of this complex is a critical initiating step, as it not only liberates a pro-apoptotic factor but also renders Mcl-1 susceptible to degradation.[1]

Proteasome-Mediated Degradation

Following the disruption of the Mcl-1/Bim complex, this compound promotes the degradation of Mcl-1 via the ubiquitin-proteasome pathway.[1][4] This is evidenced by the observation that treatment of cells with the proteasome inhibitor MG132 reverses this compound-induced Mcl-1 downregulation.[4][5] The precise E3 ubiquitin ligase that this compound recruits or activates to ubiquitinate Mcl-1 remains to be definitively identified. However, studies suggest that phosphorylation-dependent E3 ligases such as β-TrCP and FBW7 are likely not involved, as this compound does not alter the phosphorylation status of Mcl-1 at key regulatory sites like Serine 159.[5][6]

The degradation of Mcl-1 leads to an accumulation of pro-apoptotic signals, ultimately triggering the activation of the caspase cascade and execution of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[4][5]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: EC50/IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |

| K562 (Mcl-1-IRES-BimEL) | Chronic Myeloid Leukemia | 1.6 | [1] |

| K562 (parental) | Chronic Myeloid Leukemia | >10 | [1] |

| Raji | Burkitt's Lymphoma | ~2.5 (in combination) | [1] |

| HL60/VCR | Acute Myeloid Leukemia | 1.8 | [5] |

| U937 | Histiocytic Lymphoma | ~2.5 | [5] |

| C1498 | Mouse Acute Myeloid Leukemia | 2.26 | [5] |

| Primary AML Sample 555 | Acute Myeloid Leukemia | 7.2 | [5] |

| Primary AML Sample 477 | Acute Myeloid Leukemia | 8.8 | [5] |

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UACC903 | Melanoma | 2.2 - 5.0 | [7] |

| A375M | Melanoma | 2.2 - 5.0 | [7] |

| 1205Lu | Melanoma | 2.2 - 5.0 | [7] |

| H460 | Non-Small Cell Lung Cancer | ~3.0 | [4] |

| H1299 | Non-Small Cell Lung Cancer | ~3.0 | [4] |

| HCT-116 | Colorectal Carcinoma | ~9.0 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assays

4.1.1. MTT Assay

-

Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Protocol:

-

Seed 2,500 cells per well in a 96-well plate and allow to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1-30 µM) in triplicate for 24 to 48 hours at 37°C.[7]

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the optical density at 570 nm with a reference wavelength of 630 nm using a microplate reader.[7]

-

Calculate IC50 values using non-linear regression analysis.

-

4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values using non-linear regression analysis.[1]

-

Western Blot Analysis

-

Principle: To detect and quantify the levels of specific proteins in cell lysates.

-

Protocol:

-

Treat cells with this compound at the desired concentrations and time points. To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 2.5-10 µM) for 3-12 hours before or during this compound treatment.[5]

-

Lyse cells in 1% CHAPS buffer (1% CHAPS, 150 mM NaCl, 10 mM HEPES, pH 7.4) supplemented with protease and phosphatase inhibitor cocktails.[1]

-

Clarify the lysates by centrifugation at 15,000 rpm for 10 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Resolve 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Mcl-1, Bim, Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Specific antibody clones and dilutions should be optimized for each experiment.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

For re-probing, membranes can be stripped using a commercial stripping buffer.[1]

-

Co-Immunoprecipitation (Co-IP)

-

Principle: To investigate the disruption of the Mcl-1/Bim interaction by this compound.

-

Protocol:

-

Treat K562 cells expressing Mcl-1-IRES-BimEL with DMSO or this compound (e.g., 2 µM) for 12 hours. A condition with MG132 (e.g., 1 µM) can be included to stabilize Mcl-1 levels.[1]

-

Lyse cells in 1% CHAPS buffer with protease inhibitors.

-

Incubate 350 µg of protein lysate with an anti-Mcl-1 antibody or a control pre-immune serum overnight at 4°C with rotation.[1]

-

Add protein A/G-Sepharose beads and incubate for 3 hours at 4°C to capture the immune complexes.

-

Wash the beads five times with lysis buffer.

-

Elute the proteins by boiling in Laemmli sample buffer and analyze by Western blotting for Mcl-1 and Bim.[1]

-

In Vivo Xenograft Study

-

Principle: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Protocol:

-

Subcutaneously inject athymic nude mice with U937 cells (e.g., 5 x 10^6 cells).[5]

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg/day) or vehicle control via intraperitoneal injection.[5]

-

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Visualizations

Signaling Pathway of this compound-Induced Mcl-1 Degradation

Caption: this compound binds to Mcl-1, disrupting the Mcl-1/Bim complex and leading to Mcl-1 ubiquitination and proteasomal degradation, ultimately promoting apoptosis.

Experimental Workflow for Investigating this compound's Effect on Mcl-1 Stability

Caption: Workflow for assessing this compound's impact on Mcl-1 stability and cell viability.

Conclusion

This compound represents a novel class of Mcl-1 inhibitors with a distinct mechanism of action that involves the targeted degradation of Mcl-1 via the proteasome. This technical guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the molecular pathways and experimental designs. Further research to identify the specific E3 ligase involved in this compound-induced Mcl-1 ubiquitination will provide deeper insights into its mechanism and may facilitate the development of even more potent and selective Mcl-1 degraders for cancer therapy. The ability of this compound to overcome resistance to other Bcl-2 family inhibitors highlights its potential as a valuable component of combination therapies in the treatment of a variety of cancers.

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Proteasomal degradation of Mcl-1 by this compound induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Intrinsic Apoptosis Pathway Activated by Maritoclax: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Maritoclax, a novel small-molecule inhibitor, has emerged as a promising agent in cancer therapy due to its targeted induction of apoptosis. This technical guide provides an in-depth exploration of the core mechanisms by which this compound initiates programmed cell death, with a focus on its interaction with the anti-apoptotic protein Mcl-1.

Core Mechanism: Selective Inhibition and Degradation of Mcl-1

This compound functions as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3][4][5][6] Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers.[7][8] this compound directly binds to Mcl-1, but not to other anti-apoptotic proteins like Bcl-xL, disrupting its function.[1][4][5][6]

A key feature of this compound's mechanism is its ability to induce the proteasomal degradation of Mcl-1.[1][2][3][4][5][6][9] This degradation is crucial for its pro-apoptotic activity. By eliminating Mcl-1, this compound liberates pro-apoptotic "BH3-only" proteins (e.g., Bim, Bmf) that were sequestered by Mcl-1.[1][9]

Downstream Signaling Cascade: The Intrinsic Pathway of Apoptosis

The release of pro-apoptotic proteins initiates the intrinsic, or mitochondrial, pathway of apoptosis. This cascade of events is dependent on the pro-apoptotic effector proteins BAX and BAK.[7][10]

The key steps in the this compound-induced apoptotic pathway are as follows:

-

Mcl-1 Inhibition and Degradation: this compound binds to Mcl-1, leading to its degradation via the proteasome.[1][2][3][4][5][6][9]

-

Release of Pro-Apoptotic Proteins: The degradation of Mcl-1 frees pro-apoptotic BH3-only proteins.[1]

-

BAX/BAK Activation: The liberated BH3-only proteins activate BAX and BAK.[7][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores and leading to MOMP.[7][10]

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[7][10]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[7][10]

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.[2][3][9]

-

Apoptosis: The activation of executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

This signaling cascade is depicted in the following diagram:

Mcl-1 Independent Effects and Synergistic Potential

While the primary mechanism of this compound is Mcl-1 dependent, some studies have reported Mcl-1 independent effects, including the induction of mitochondrial fragmentation and the accumulation of reactive oxygen species (ROS).[7]

Furthermore, this compound has demonstrated synergistic effects when combined with other anticancer agents. Notably, it can overcome resistance to BH3 mimetics like ABT-737 (navitoclax), which target Bcl-2 and Bcl-xL but not Mcl-1.[1][2][3][4][5][6][9] By degrading Mcl-1, this compound sensitizes cancer cells to the pro-apoptotic effects of these other inhibitors. There is also evidence that this compound can enhance TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) and downregulating the anti-apoptotic protein cFLIP.[11]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | EC50 / IC50 (µM) | Reference(s) |

| U937 | Acute Myeloid Leukemia | 1.4 | [2][12] |

| HL60/VCR | Acute Myeloid Leukemia | 1.8 | [2][12] |

| Mcl-1-IRES-Bim K562 | Chronic Myeloid Leukemia | 1.6 | [1] |

| UACC903 | Melanoma | 2.2 - 5.0 | [9] |

| C1498 | Mouse Myeloid Leukemia | 2.26 | [2][3] |

| KG-1/ABTR | Acute Myeloid Leukemia | 7.7 | [2] |

| KG-1a/ABTR | Acute Myeloid Leukemia | 7.3 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or an MTT assay.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

Western Blotting for Protein Expression

Objective: To analyze the levels of key apoptosis-related proteins following this compound treatment.

Protocol:

-

Treat cells with this compound at the desired concentration and for the indicated time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, PARP, Caspase-3, Bcl-xL, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][7]

Co-immunoprecipitation

Objective: To investigate the interaction between Mcl-1 and other proteins.

Protocol:

-

Treat cells as required and lyse them in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer).[1]

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., Mcl-1) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.[1]

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming of cells and their dependence on specific anti-apoptotic Bcl-2 family proteins.

Protocol:

-

Prepare a cell suspension in a mannitol-based experimental buffer (MEB).[13]

-

Permeabilize the cells with a low concentration of digitonin.

-

Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3 mimetic drugs in a 96-well or 384-well plate.[14][15]

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Assess mitochondrial outer membrane permeabilization by measuring the release of cytochrome c via intracellular flow cytometry or by measuring the loss of mitochondrial membrane potential using dyes like JC-1.[13][16]

-

Analyze the data to determine the sensitivity of the mitochondria to specific BH3 peptides, which reflects the cell's dependence on the corresponding anti-apoptotic proteins.

The following diagram illustrates a general workflow for a BH3 profiling experiment:

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteasomal Degradation of Mcl-1 by this compound Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thno.org [thno.org]

- 15. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]

The Mcl-1 Antagonist Maritoclax: A Technical Overview of its Impact on the Bcl-2 Protein Family

For Immediate Release

This technical guide provides an in-depth analysis of Maritoclax (Marinopyrrole A), a novel small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a key member of the anti-apoptotic Bcl-2 family. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of Mcl-1 antagonism.

Core Mechanism of Action

This compound distinguishes itself from traditional BH3 mimetic drugs through its unique mechanism of action. Instead of competitively inhibiting the BH3-binding groove of Mcl-1, this compound directly binds to the Mcl-1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This targeted degradation of Mcl-1 disrupts the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, ultimately triggering the intrinsic apoptosis pathway.[5][6]

The induction of apoptosis by this compound is dependent on the pro-apoptotic effector proteins Bax and Bak, as well as the initiator caspase-9.[5][7] This mechanism makes this compound particularly effective in cancer cells that exhibit high levels of Mcl-1, a common mechanism of resistance to other Bcl-2 inhibitors like ABT-737 and its oral analog, Navitoclax (ABT-263).[1][3][4][8]

While the primary mechanism is Mcl-1 degradation, some studies suggest that this compound may also induce apoptosis through Mcl-1 independent pathways, including the induction of mitochondrial fragmentation and the accumulation of reactive oxygen species (ROS).[7][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potency as an Mcl-1 inhibitor. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay | Target | Reference |

| Binding Affinity and Interaction | ||||

| IC50 (Bim-Mcl-1 Interaction) | 10.1 µM | Not Specified | Mcl-1 | [10] |

| Cellular Potency (EC50/IC50) | ||||

| EC50 (U937 cells) | 1.4 µM | Viability Assay | Mcl-1 dependent AML | [2] |

| EC50 (HL60/VCR cells) | 1.8 µM | Viability Assay | Mcl-1 dependent AML | [2][11] |

| EC50 (C1498 cells) | 2.26 µM | Viability Assay | Mouse AML | [2] |

| IC50 (UACC903 cells) | >30 µM (as single agent) | Viability Assay | Melanoma | [12] |

Note: The potency of this compound can vary significantly between different cell lines, which is often correlated with their level of dependence on Mcl-1 for survival.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Bcl-2 Family Signaling and Apoptosis Regulation

The following diagram illustrates the central role of the Bcl-2 family of proteins in regulating the intrinsic apoptotic pathway.

This compound's Mechanism of Action

This diagram details the specific molecular mechanism by which this compound induces apoptosis through the degradation of Mcl-1.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to assess the efficacy and mechanism of action of this compound in a cancer cell line.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Apoptosis Assays

-

Cell Viability (MTS/CellTiter-Glo®): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Cell viability is assessed using a tetrazolium-based MTS assay or an ATP-based CellTiter-Glo® luminescent assay according to the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal effective concentration (EC50).

-

Apoptosis (Annexin V/Propidium Iodide Staining): Following treatment with this compound, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.

-

Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7). Cells are treated with this compound in a 96-well plate, and the caspase reagent is added. Luminescence or fluorescence is measured to quantify caspase activity, a hallmark of apoptosis.

Protein Expression and Interaction Analysis

-

Immunoblotting (Western Blot): Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bim, Bak, Bax, and a loading control (e.g., β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Proteasomal Degradation Assay: To confirm that this compound induces proteasomal degradation of Mcl-1, cells are co-treated with this compound and a proteasome inhibitor, such as MG132. The levels of Mcl-1 protein are then assessed by Western blotting. An accumulation of Mcl-1 in the presence of MG132 and this compound, compared to this compound alone, indicates that the degradation is proteasome-dependent.[2][11]

Overcoming Drug Resistance and Future Perspectives

A significant application of this compound is in overcoming resistance to other Bcl-2 family inhibitors. High Mcl-1 expression is a well-established resistance mechanism to drugs like ABT-737/263.[1][3][4][8] this compound has been shown to synergize with ABT-737, significantly enhancing its efficacy in resistant cell lines.[1][2][3][4][13] This combination therapy approach holds promise for treating hematologic malignancies and other cancers that are dependent on Mcl-1 for survival.[1][2][3][4][13]

While this compound has demonstrated preclinical efficacy, further investigation into its potential off-target effects and the development of more potent and soluble derivatives are areas of ongoing research.[7][9][14] The unique mechanism of inducing protein degradation positions this compound and similar molecules as a promising class of anti-cancer agents.

References

- 1. Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. "Discovery of Marinopyrrole A (this compound) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 4. Discovery of marinopyrrole A (this compound) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]